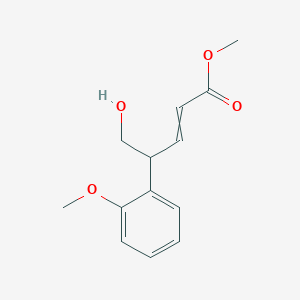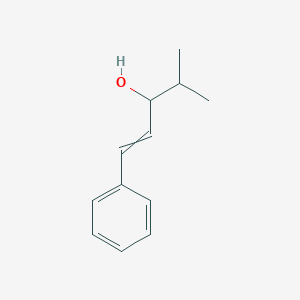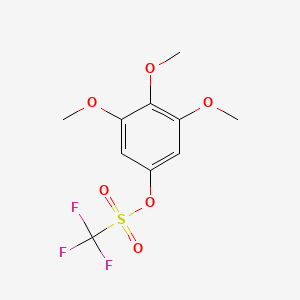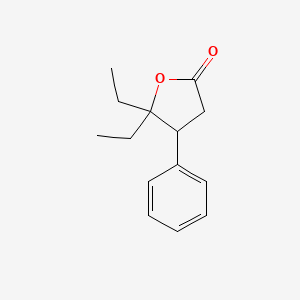
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate typically involves the esterification of 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enoate ester can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-oxo-4-(2-methoxyphenyl)pent-2-enoate.
Reduction: Formation of 5-hydroxy-4-(2-methoxyphenyl)pentane.
Substitution: Formation of 5-hydroxy-4-(2-hydroxyphenyl)pent-2-enoate.
Scientific Research Applications
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
- Methyl 5-hydroxy-4-methyloct-2-enoate
- Methyl 5-hydroxy-4,4-dinitropentanoate
Uniqueness
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
164921-71-5 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-16-12-6-4-3-5-11(12)10(9-14)7-8-13(15)17-2/h3-8,10,14H,9H2,1-2H3 |
InChI Key |
DJZHGDFZOCVUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CO)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)

![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)

![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)

![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
